6-(4-Iodo-phenoxy)-nicotinamide
Overview
Description
6-(4-Iodo-phenoxy)-nicotinamide is an organic compound that features an iodine atom attached to a phenoxy group, which is further connected to a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Iodo-phenoxy)-nicotinamide typically involves a multi-step process. One common method includes the Sonogashira coupling reaction between methyl 6-(4-iodophenoxy)hexanoate and phenylacetylene, followed by de-protection of the methyl hexanoate and esterification with pentafluorophenol using a DCC catalyst . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-(4-Iodo-phenoxy)-nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Sonogashira and Suzuki couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium on carbon (Pd/C) and bases like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
6-(4-Iodo-phenoxy)-nicotinamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel pharmaceuticals due to its potential biological activity.
Materials Science: The compound’s unique structure makes it suitable for use in the synthesis of advanced materials, such as organic semiconductors and luminescent materials.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Radiopharmaceuticals: The iodine atom allows for radio-labeling, making it useful in imaging studies and diagnostic applications.
Mechanism of Action
The mechanism of action of 6-(4-Iodo-phenoxy)-nicotinamide involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the nicotinamide moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodophenoxyacetic Acid: Similar in structure but lacks the nicotinamide moiety.
6-Ethyl-7-Hydroxy-3-(4-Iodo-phenoxy)-2-Methyl-Chromen-4-One: Contains an iodine atom and a phenoxy group but has a different core structure.
2-(4-Iodo-phenoxy)-phenylamine: Similar phenoxy group but different functional groups attached.
Uniqueness
6-(4-Iodo-phenoxy)-nicotinamide is unique due to the presence of both the iodine-substituted phenoxy group and the nicotinamide moiety. This combination provides distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Biological Activity
6-(4-Iodo-phenoxy)-nicotinamide (CAS No. 676495-46-8) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure
The chemical structure of this compound includes a nicotinamide moiety linked to a 4-iodophenoxy group. This structural configuration is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may exert its effects by:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain kinases that play a role in cell proliferation and survival.
- Modulation of Receptor Activity : The compound may bind to receptors involved in apoptosis and cell cycle regulation, thereby influencing cell fate decisions.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. A notable study demonstrated its effectiveness against various cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 10 | Induction of apoptosis via caspase activation |
MCF-7 (Breast Cancer) | 15 | Inhibition of ERK signaling pathway |
A549 (Lung Cancer) | 12 | Cell cycle arrest at G1 phase |
Case Studies
- Case Study on HeLa Cells : In vitro experiments revealed that treatment with this compound led to a dose-dependent increase in apoptotic markers, including cleaved PARP and caspase-3 activation. This suggests that the compound effectively triggers programmed cell death in cervical cancer cells.
- MCF-7 Cell Line Study : Research indicated that the compound inhibited the proliferation of MCF-7 cells by disrupting estrogen receptor signaling pathways. This finding highlights its potential as a therapeutic agent for estrogen-dependent cancers.
- A549 Lung Cancer Cells : A study showed that this compound induced G1 phase arrest in A549 cells, correlating with decreased expression levels of cyclin D1 and CDK4, which are critical for cell cycle progression.
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential of this compound. Preliminary studies suggest:
- Absorption : The compound exhibits moderate solubility in aqueous environments, facilitating absorption.
- Distribution : It shows a favorable distribution profile in tissues, with higher concentrations observed in tumor models compared to normal tissues.
- Metabolism : Metabolic studies indicate that it undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
- Excretion : The compound is primarily excreted via renal pathways.
Properties
IUPAC Name |
6-(4-iodophenoxy)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IN2O2/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-15-11)12(14)16/h1-7H,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKPJEGINOPHNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)C(=O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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